molecular formula C18H18O2 B4968242 methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate CAS No. 6975-21-9

methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate

Cat. No.: B4968242
CAS No.: 6975-21-9
M. Wt: 266.3 g/mol
InChI Key: MUAUTHXBCNRXBU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate is a synthetically derived cyclopropane derivative of interest in organic and medicinal chemistry research. The compound features a cyclopropane ring, a structure known for its high ring strain and unique electronic properties, which can be leveraged to modulate the characteristics of larger molecules . This specific ester is characterized by its 1-methyl and 2,2-diphenyl substituents, making it a valuable scaffold for chemical synthesis and method development. Cyclopropane-containing scaffolds, such as this compound, are frequently investigated as key intermediates in the synthesis of more complex molecules. Research into similar phenylcyclopropane carboxamide derivatives has demonstrated their potential in various pharmacological applications, including as antiproliferative agents against human cancer cell lines . Furthermore, cyclopropane motifs are prevalent in agrochemicals, exemplified by pyrethroid insecticides like permethrin, which is a cyclopropanecarboxylate ester . The structural rigidity of the cyclopropane ring can influence the compound's binding affinity and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies. The reactivity of cyclopropane rings is a rich area of study. Under certain conditions, such as in strong acids, cyclopropanes can undergo regioselective ring-opening reactions. The nature of the substituents on the ring critically determines whether cleavage occurs at the distal (C2-C3) or vicinal (C1-C2) bond, leading to diverse reactive intermediates for further functionalization . This compound is for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-17(16(19)20-2)13-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUTHXBCNRXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281599, DTXSID50864154
Record name methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-2,2-diphenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-21-9
Record name NSC22094
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

This compound has been investigated for its potential therapeutic properties. Its derivatives are explored for use as anti-inflammatory and analgesic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in various biological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Structural Analogs

Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate
  • Structure: Features a 4-aminophenyl group at the 2-position and a methyl ester at the 1-position.
  • Key Differences: The amino group introduces hydrogen-bonding capability and electron-donating effects, enhancing solubility and reactivity in peptide coupling (e.g., with HATU) compared to the diphenyl analog’s steric bulk .
  • Applications: Used as a pharmacophore in drug discovery due to its bioactivity-modifying amino group .
Dimethyl Cyclopropane-1,2-dicarboxylate
  • Structure : Contains two methyl ester groups at the 1- and 2-positions.
  • Key Differences : The lack of aryl substituents reduces steric hindrance, making it more reactive in ring-opening reactions. Its polarity is higher due to dual ester groups .
  • Applications : Common in polymer chemistry and as a precursor for dicarboxylic acids .
Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate
  • Structure : Ethyl ester with four methyl groups on the cyclopropane ring.
  • Key Differences : The tetramethyl substitution increases hydrophobicity (higher logP) and thermal stability compared to diphenyl-substituted analogs. Such compounds are often used in agrochemicals (e.g., pyrethroids) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Reactivity Notes
Methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate* ~280.3 2,2-diphenyl, methyl ester ~4.2 (estimated) High steric hindrance; stable under basic conditions
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate 191.2 4-aminophenyl, methyl ester ~1.8 Polar; participates in H-bonding
Dimethyl cyclopropane-1,2-dicarboxylate 158.1 Dual methyl esters ~0.5 High polarity; prone to hydrolysis
Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate 184.3 Tetramethyl, ethyl ester ~3.5 Hydrophobic; UV-stable

*Estimated values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. For example, diazo compounds (e.g., methyl diazoacetate) can react with diphenylvinyl ether under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane core . Key variables include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may reduce stereochemical control.
  • Catalysts : Rhodium complexes (e.g., Rh₂(OAc)₄) enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the ester derivative .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C±15% yield
Catalyst Loading2–5 mol% Rh(II)+30% yield
Solvent SystemToluene/DCMStabilizes intermediates

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR resolves cyclopropane ring protons (δ 1.2–2.5 ppm) and aryl substituents (δ 7.0–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 280.1467 for C₁₈H₁₈O₂) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The ring’s angle strain (60° vs. ideal 109.5°) enhances susceptibility to ring-opening reactions. For example:

  • Nucleophilic Attack : Amines or thiols can open the ring under basic conditions, forming linear intermediates .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the stereochemical outcomes of this compound synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) simulate transition states to predict enantioselectivity .
  • Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) identify low-energy pathways for cyclopropanation .
  • Machine Learning : Training datasets of reaction conditions and yields optimize catalyst selection (e.g., Rh vs. Cu) .

Q. How can researchers resolve contradictions in reported biological activities of cyclopropane derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with heteroaryl groups) to isolate bioactivity drivers .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm putative targets (e.g., GABA receptors) .

Q. What experimental designs minimize hazards when handling this compound in laboratory settings?

  • Methodological Answer :

  • Safety Protocols :
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Data Contradictions and Resolution

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Resolution : Variations arise from:

  • Impurity Profiles : Unoptimized column chromatography may leave traces of diazo precursors, reducing apparent yields .
  • Moisture Sensitivity : Hydrolysis of the ester group in humid environments lowers isolated yields; anhydrous conditions (e.g., molecular sieves) mitigate this .

Key Structural and Functional Insights

  • Molecular Formula : C₁₈H₁₈O₂ (extrapolated from analogs in ).
  • SMILES : COC(=O)C1(C(C)C1(C1=CC=CC=C1)C2=CC=CC=C2) .
  • Applications :
    • Drug Discovery : Scaffold for protease inhibitors or allosteric modulators due to rigid geometry .
    • Material Science : Building block for strained polymers with tunable thermal properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-2,2-diphenylcyclopropanecarboxylate

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